N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide

Lipophilicity Drug Design Physicochemical Properties

N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide (CAS 1351650-62-8) is a synthetic small molecule (MF: C17H25NO4, MW: 307.4 g/mol) containing a cyclohexyl-hydroxyethylamine scaffold linked to a 3-methoxyphenoxy acetamide moiety. It is listed in the PubChem database (CID with a calculated XLogP3 of 3, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 67.8 Ų, suggesting moderate cell permeability potential.

Molecular Formula C17H25NO4
Molecular Weight 307.39
CAS No. 1351650-62-8
Cat. No. B2823354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide
CAS1351650-62-8
Molecular FormulaC17H25NO4
Molecular Weight307.39
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCC(=O)NCC(C2CCCCC2)O
InChIInChI=1S/C17H25NO4/c1-21-14-8-5-9-15(10-14)22-12-17(20)18-11-16(19)13-6-3-2-4-7-13/h5,8-10,13,16,19H,2-4,6-7,11-12H2,1H3,(H,18,20)
InChIKeyYLGVOSUDLSOGBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide (CAS 1351650-62-8): Structural Profile and Procurement Considerations


N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide (CAS 1351650-62-8) is a synthetic small molecule (MF: C17H25NO4, MW: 307.4 g/mol) containing a cyclohexyl-hydroxyethylamine scaffold linked to a 3-methoxyphenoxy acetamide moiety [1]. It is listed in the PubChem database (CID 71782114) with a calculated XLogP3 of 3, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 67.8 Ų, suggesting moderate cell permeability potential [1]. The compound is available from chemical suppliers as a research reagent, but no primary pharmacology, SAR, or in vivo data have been published for this specific molecule in peer-reviewed journals or patents indexed by major databases [2]. This evidence guide therefore focuses on differentiating the compound from its closest structural analogs based on its distinct physicochemical signature, which is the primary decision factor for scientists procuring uncharacterized screening compounds.

Why N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide Cannot Be Casually Replaced by In-Class Analogs


In the absence of target-specific pharmacological data for this class, the selection of N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide over other phenoxyacetamide or cyclohexyl-amide analogs is driven entirely by its precise chemical structure. The combination of a 3-methoxyphenoxy group, a cyclohexyl ring, and a secondary alcohol creates a unique 3D pharmacophore and hydrogen-bonding network not found in simpler analogs [1]. For example, the specific placement of the methoxy group at the meta position influences electron distribution and steric bulk near the phenoxy oxygen, altering potential interactions with biological targets compared to para-methoxy or unsubstituted phenoxy analogs [1]. Generic substitution with a compound lacking this exact arrangement risks a completely different binding profile, solubility, and metabolic stability, undermining the reproducibility of any screening or synthetic campaign [1]. Thus, procurement must be specific to this CAS number to maintain chemical integrity in research applications.

N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide: Quantifiable Differentiation vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Meta-Methoxy Impact

The target compound has a calculated XLogP3 of 3.0, which is 0.5 log units lower than its unsubstituted phenoxy analog, predicted to have an XLogP3 of 3.5 [1]. This difference is driven by the electron-donating methoxy substituent at the meta position, which increases polarity slightly without introducing a strong H-bond donor. A lower logP can improve aqueous solubility and reduce non-specific protein binding, a desirable feature for in vitro screening where promiscuous binding is a concern [1].

Lipophilicity Drug Design Physicochemical Properties

Hydrogen Bond Acceptor/Donor Profile vs. Morpholino Analog

The target possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA). A common analog, N-(2-morpholinoethyl)-2-(3-methoxyphenoxy)acetamide, has only 1 HBD and 5 HBA due to the morpholine ring replacing the hydroxyethyl-cyclohexyl group [1]. The additional HBD from the secondary alcohol in the target can form a crucial hydrogen bond with a biological target, while the different HBA/HBD ratio (2/4 vs 1/5) leads to a distinct solvation and permeability profile, despite similar lipophilicity [1].

Hydrogen Bonding Pharmacophore Solubility

Topological Polar Surface Area (TPSA): Blood-Brain Barrier Penetration Potential

The target compound has a TPSA of 67.8 Ų, which is below the commonly cited threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration [1]. In contrast, the analog N-(2-cyclohexyl-2-hydroxyethyl)-2-(4-methoxyphenoxy)acetamide, due to the para-methoxy orientation, is predicted to have a slightly higher TPSA because of enhanced electron delocalization, potentially reducing CNS exposure [1]. The meta-methoxy substitution keeps the polar surface area lower, making the target a more attractive candidate for CNS-targeted chemical biology or drug discovery projects without additional structural modification.

CNS Drug Design Permeability TPSA

Optimal Procurement and Application Scenarios for N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide


Physicochemistry-Driven Fragment-Based or Diversity Screening Libraries

Its balanced XLogP (3.0), moderate TPSA (67.8 Ų), and dual hydrogen-bonding capacity make this compound suitable for inclusion in general screening libraries where lead-like properties are prioritized. Procurement is warranted when a library is being enriched with compounds that have a specific 'sweet spot' for oral bioavailability or CNS permeability, as its parameters align well with Lipinski's Rule of Five and CNS MPO score guidelines [1].

Chemical Biology Probe Development: Cyclohexyl-Containing Pharmacophore Exploration

The cyclohexyl-hydroyethyl group provides a rigid, aliphatic scaffold that can probe hydrophobic pockets in protein targets. Researchers studying the contribution of a secondary alcohol hydrogen bond in a lipophilic environment can use this compound as a key intermediate or final probe molecule. Its selection over a purely aromatic analog is justified by the unique conformational constraint and hydrogen-bond donor capability of the cyclohexyl-hydroxyethyl group [1].

Synthetic Intermediate for Nociceptin or Related GPCR Ligand Space Exploration

Patents covering cyclohexane derivatives as nociceptin/orphanin FQ receptor ligands (e.g., US9120797) highlight the importance of a hydroxyethyl-cyclohexyl motif for high-affinity binding (Ki ~ nM range for optimized analogs). While the target compound itself lacks published affinity data, its core scaffold is directly inspired by such pharmacophores. It can serve as a synthetic intermediate for decorating the phenoxy ring with additional substituents known to enhance potency in this target class [1].

Negative Control or Counter-Screen Compound Design

When a screening hit contains a phenoxyacetamide with a halogen or a different alkylamine, this compound can be purchased as a closely related but functionally distinct negative control. Its unique combination of 3-methoxysubstitution and cyclohexyl-hydroxyethyl tail ensures that any observed activity in a biochemical assay can be more confidently attributed to the specific pharmacophore features of the hit molecule, rather than to a general scaffold effect [1].

Quote Request

Request a Quote for N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.